molecular formula C13H15ClN4O2 B12128937 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol

Katalognummer: B12128937
Molekulargewicht: 294.74 g/mol
InChI-Schlüssel: XELQGILZBUCSPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: This step might involve the reaction of the triazine intermediate with a chlorobenzyl halide in the presence of a base.

    Attachment of the Hydroxypropylamino Group: This can be done by reacting the intermediate with a hydroxypropylamine derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triazine ring or the chlorobenzyl group can be reduced under specific conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the development of new materials or as an intermediate in the production of agrochemicals.

Wirkmechanismus

The mechanism of action of 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Chlorobenzyl)-1,2,4-triazin-3-amine: Lacks the hydroxypropyl group.

    6-(4-Methylbenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol: Has a methyl group instead of a chlorine atom on the benzyl ring.

    3-[(3-Hydroxypropyl)amino]-1,2,4-triazin-5-ol: Lacks the chlorobenzyl group.

Uniqueness

The presence of both the chlorobenzyl and hydroxypropylamino groups in 6-(4-Chlorobenzyl)-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C13H15ClN4O2

Molekulargewicht

294.74 g/mol

IUPAC-Name

6-[(4-chlorophenyl)methyl]-3-(3-hydroxypropylamino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15ClN4O2/c14-10-4-2-9(3-5-10)8-11-12(20)16-13(18-17-11)15-6-1-7-19/h2-5,19H,1,6-8H2,(H2,15,16,18,20)

InChI-Schlüssel

XELQGILZBUCSPD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NCCCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.